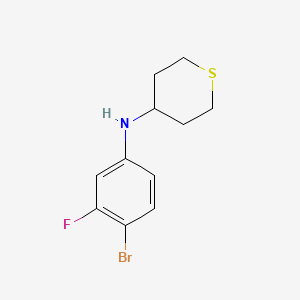

N-(4-bromo-3-fluorophenyl)thian-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrFNS |

|---|---|

Molecular Weight |

290.20 g/mol |

IUPAC Name |

N-(4-bromo-3-fluorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H13BrFNS/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

QETGHBKHUZDYEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Contextual Significance and Research Trajectory

The scientific intrigue surrounding N-(4-bromo-3-fluorophenyl)thian-4-amine is rooted in the established importance of its constituent chemical motifs in bioactive molecules. The presence of a bromo- and fluoro-substituted phenyl ring is a well-recognized strategy in drug design. Fluorine, the most electronegative element, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and lipophilicity. acs.org The bromine atom, a larger halogen, can also influence binding interactions and provides a reactive handle for further chemical modifications, such as cross-coupling reactions to build more complex structures. mdpi.comnih.gov

Given these features, the research trajectory for this compound is likely directed towards its utilization as a key building block in the synthesis of novel compounds with potential therapeutic applications. Its structure suggests possibilities for exploration in areas where halogenated anilines and saturated sulfur heterocycles have proven fruitful, including the development of enzyme inhibitors or receptor modulators. The compound serves as a valuable intermediate for creating libraries of diverse molecules for high-throughput screening in drug discovery programs. evitachem.com

Foundational Molecular Architecture and Core Structural Motifs

Established Synthetic Pathways for this compound

Established synthetic routes to this compound focus on reliability and efficiency, primarily utilizing either palladium-catalyzed cross-coupling or reductive amination. These pathways are well-documented in the broader context of N-aryl amine synthesis and can be specifically adapted for this target molecule.

Strategic Design of Precursor Molecules and Intermediates

The synthesis of this compound can be approached from two main retrosynthetic disconnections, which dictate the choice of starting materials.

Buchwald-Hartwig Amination Approach: This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine. For the target molecule, the precursors would be:

Aryl Halide: 1-bromo-4-fluoro-2-iodobenzene (B1271557) or 1,4-dibromo-2-fluorobenzene (B72686). The presence of two different halogens in the former allows for regioselective coupling.

Amine: Thian-4-amine.

Reductive Amination Approach: This method involves the formation of an imine or enamine intermediate from an aniline (B41778) and a ketone, which is then reduced in situ to the desired amine. The key precursors for this pathway are:

Aniline: 4-bromo-3-fluoroaniline (B116652).

Ketone: Thian-4-one.

The selection of a particular pathway often depends on the commercial availability and cost of the precursors, as well as the desired scale of the synthesis.

Optimization of Reaction Conditions and Catalyst Selection

For Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst: Palladium(0) complexes are the active catalysts, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle. Common choices include biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, which have shown broad applicability and high efficiency. wikipedia.orgyoutube.com The choice of ligand can significantly impact reaction rates and yields.

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used. acs.org

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to ensure the stability of the catalyst and intermediates.

Optimization often involves screening different combinations of these components to achieve the highest yield and purity of the final product.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | [Pd(IPr*)(cin)Cl] |

| Ligand | XPhos | SPhos | (t-Bu)₃P |

| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | Dioxane | THF |

| Temperature (°C) | 80-110 | 80-110 | 80-110 |

For Reductive Amination: The key to a successful reductive amination is the choice of reducing agent, which should selectively reduce the iminium ion intermediate without reducing the starting ketone.

Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation. Other options include sodium cyanoborohydride (NaBH₃CN), though its toxicity is a concern.

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common solvents.

Additives: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.

| Parameter | Condition 1 | Condition 2 |

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |

| Additive | Acetic Acid (catalytic) | None |

| Temperature (°C) | Room Temperature | Room Temperature |

Yield Enhancement and Scalability Considerations for this compound Synthesis

For both synthetic routes, several factors are critical for maximizing yield and ensuring scalability for potential industrial production.

Buchwald-Hartwig Amination:

Yield Enhancement: Careful control of reaction stoichiometry, particularly the amine-to-aryl halide ratio, can minimize side reactions like hydrodehalogenation of the aryl halide. High-purity reagents and inert reaction conditions (e.g., under argon or nitrogen) are essential to prevent catalyst deactivation.

Scalability: While highly effective, the cost of palladium catalysts and specialized phosphine ligands can be a significant factor on a large scale. acs.org Catalyst loading optimization is crucial to balance cost and reaction efficiency. Continuous flow reactors are being explored to improve scalability, offering better heat and mass transfer, and potentially enabling catalyst recycling. acs.orgrsc.orgscispace.com

Reductive Amination:

Yield Enhancement: The reaction is often performed as a one-pot procedure, which simplifies the process and can lead to high yields. Ensuring the complete formation of the iminium intermediate before the addition of the reducing agent can be critical.

Scalability: This method is generally considered cost-effective and scalable due to the use of readily available and inexpensive reagents. The main considerations for large-scale synthesis are the safe handling of the reducing agents and the management of waste streams.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis offer more sophisticated and sustainable methods for the preparation of this compound.

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Beyond the standard Buchwald-Hartwig amination, innovations in catalyst design continue to expand the scope and efficiency of C-N bond formation.

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly active and stable catalysts for Buchwald-Hartwig aminations. acs.orgrsc.orgscispace.com These catalysts can offer improved turnover numbers and may be more robust under challenging reaction conditions.

Catalyst Recycling: To address the cost of palladium, efforts are being made to develop heterogeneous catalyst systems or methods for catalyst recycling in homogeneous systems. This can involve supporting the palladium catalyst on a solid matrix or using specialized solvent systems that allow for easy separation of the catalyst from the product.

Sustainable and Green Chemistry Aspects in Synthetic Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutical and industrial chemicals.

Alternative Solvents: Research is ongoing to replace traditional volatile organic solvents (VOCs) with greener alternatives. For palladium-catalyzed reactions, solvents like γ-valerolactone (GVL), and N-hydroxyethylpyrrolidone (HEP) in combination with water are being investigated. digitellinc.comunibo.it In some cases, reactions can be performed in water with the aid of surfactants or water-soluble ligands. rsc.org

Catalyst Choice: The use of more abundant and less toxic metals as catalysts is a key goal of green chemistry. While palladium remains the most versatile catalyst for C-N cross-coupling, research into copper- and nickel-catalyzed aminations is an active area.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.org

Atom Economy: Reductive amination generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The Buchwald-Hartwig reaction's atom economy is also generally good, with the main byproducts being the salts of the base used.

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Derivatization and Functionalization Strategies

The strategic derivatization of this compound can be approached by targeting its two primary functional regions: the 4-bromo-3-fluorophenyl group and the thian-4-amine core.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are particularly powerful tools for this purpose.

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence the scope of compatible amines. wikipedia.orgnih.gov For instance, bulky, electron-rich phosphine ligands have been shown to be effective in promoting the amination of a wide range of aryl bromides. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 | High |

| 2 | Morpholine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | Good |

| 3 | Benzylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | High |

Note: This table presents generalized conditions for Buchwald-Hartwig amination on various aryl bromides and serves as a predictive model for the reactivity of this compound. Actual yields and optimal conditions would require experimental validation.

The Suzuki-Miyaura coupling provides a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecular architectures. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 100 | High |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | Good |

Note: This table illustrates typical conditions for Suzuki-Miyaura coupling reactions on various aryl bromides. These conditions are expected to be applicable to this compound for the introduction of new aryl or alkyl substituents, though specific optimization would be necessary.

The thian-4-amine moiety of the molecule presents opportunities for oxidative and reductive transformations, which can alter the electronic properties and reactivity of the compound.

Oxidative Transformations: The secondary amine in the thian-4-amine unit can be oxidized to various functional groups. For instance, oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of an N-oxide or, under more forcing conditions, could affect the sulfur atom in the thian ring, leading to a sulfoxide (B87167) or sulfone. The oxidation of secondary amines can also lead to the formation of nitrones or imines, depending on the specific reagents and reaction conditions employed. organic-chemistry.org The oxidation of aromatic amines to their corresponding nitro compounds is another possible transformation, often achieved using strong oxidizing agents.

Table 3: Potential Oxidative Transformations

| Starting Material | Reagent | Potential Product |

| Secondary Amine | m-CPBA | N-oxide |

| Secondary Amine | H₂O₂ | Hydroxylamine |

| Thian Sulfur | m-CPBA (excess) | Sulfone |

Note: This table outlines potential oxidative transformations based on general reactivity patterns of secondary amines and sulfides. The specific outcomes for this compound would need to be determined experimentally.

Reductive Transformations: While the thian-4-amine unit is already in a reduced state, reductive processes could be relevant if the molecule were to be modified to include reducible functional groups. For example, if the amine were part of an amide, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine. byjus.commasterorganicchemistry.comucalgary.ca This approach is a standard method for the conversion of amides to amines. ucalgary.ca

Table 4: Representative Reductive Amination from an Amide Precursor

| Amide Substrate | Reducing Agent | Solvent | Product |

| N-acyl derivative | LiAlH₄ | THF | Secondary Amine |

| N-benzoyl derivative | LiAlH₄ | Diethyl ether | Secondary Amine |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and two-dimensional NMR data for N-(4-bromo-3-fluorophenyl)thian-4-amine are not available in the reviewed literature. This information is crucial for the detailed analysis of the proton and carbon environments and the elucidation of the compound's connectivity.

No published ¹H NMR spectra or data (chemical shifts, multiplicities, coupling constants) for this compound could be located.

No published ¹³C NMR spectral data for the characterization of the carbon skeleton of this molecule were found.

There is no information available regarding the use of 2D NMR techniques such as COSY, HSQC, or HMBC to elucidate the structural connectivity of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed experimental Infrared (IR) and Raman spectroscopic data, which are used to identify the characteristic vibrational frequencies of the functional groups within the molecule, could not be found.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (e.g., HRMS)

No high-resolution mass spectrometry (HRMS) data or studies on the fragmentation pattern of this compound were identified. This information is essential for confirming the precise molecular mass and elemental composition.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectrophotometric Analysis

There is no available information on the ultraviolet-visible absorption or fluorescence properties of this compound in the scientific literature.

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been publicly reported, a hypothetical analysis based on related structures can provide significant insights.

The process would involve growing a single crystal of the compound, which is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For this compound, a crystallographic study would be expected to reveal several key structural features:

Conformation of the Thian Ring: The six-membered thian (tetrahydrothiopyran) ring is expected to adopt a chair conformation, which is the most stable arrangement for such saturated heterocyclic systems. This conformation minimizes steric strain and torsional strain. Key parameters to be determined would be the bond lengths and angles within the ring, as well as the puckering parameters that describe the exact shape of the chair.

Orientation of the Phenyl Group: The analysis would show whether the N-(4-bromo-3-fluorophenyl) group is in an axial or equatorial position on the thian ring. The equatorial position is generally more stable for bulky substituents, as it minimizes steric hindrance with the other ring atoms.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an illustration of what a crystallographic report might contain.

Chiroptical Spectroscopy for Stereochemical Assessment (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of chiral centers and for studying the stereochemical features of molecules.

However, if the molecule were to be derivatized or if it were part of a larger chiral assembly, then chiroptical spectroscopy would become a relevant analytical tool. For instance, if a chiral auxiliary were attached to the amine group, or if the molecule were to crystallize in a chiral space group, then it would become chiroptically active.

In such a hypothetical scenario, the following could be considered:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light. A chiral derivative of this compound would be expected to show characteristic CD signals corresponding to its electronic transitions. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the newly introduced stereocenter, often through comparison with theoretical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left- and right-circularly polarized infrared light. It provides information about the stereochemistry of the molecule in solution. For a chiral derivative, VCD could offer detailed insights into its conformational preferences in different solvents.

Since the parent compound is achiral, a data table for chiroptical properties is not applicable. Should a chiral derivative be synthesized, one could expect a report of its specific rotation, [α]D, and a description of its CD spectrum, including the wavelengths and signs of the observed Cotton effects.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the electronic structure of molecules. These calculations provide insights into molecular geometry, stability, and reactivity. By solving approximations of the Schrödinger equation, DFT can determine various electronic properties.

For a molecule like N-(4-bromo-3-fluorophenyl)thian-4-amine, DFT calculations would typically be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, a wealth of electronic descriptors can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. Other predictable parameters include ionization potential, electron affinity, chemical hardness, and electronegativity, which collectively build a comprehensive profile of the molecule's reactivity. Studies on similar aromatic amines, such as 4-bromo-N,N-dimethylaniline, have successfully used DFT to determine these properties and prove molecular stability. tci-thaijo.org

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Correlates with the ability to donate electrons |

| LUMO Energy | -1.2 eV | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Profiling

Molecular modeling and docking are pivotal in drug discovery and development for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Docking algorithms place the ligand into the binding site of a receptor and score the potential poses based on their binding affinity.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of similar heterocyclic compounds, docking has been used to elucidate binding modes with specific enzymes, providing a rationale for observed biological activity. mdpi.comnih.govresearchgate.net The results of docking studies are typically reported as a binding energy or docking score, with lower energy values indicating a more favorable interaction. These computational predictions are invaluable for prioritizing compounds for further experimental testing. For example, docking studies on compounds with structural similarities have successfully predicted interactions with targets like DNA gyrase and dihydrofolate reductase. nih.gov

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | LYS-78, GLU-95 | Hydrogen Bond, Pi-Cation |

| Protease Y | -7.9 | VAL-32, ILE-112 | Hydrophobic Interaction |

Note: This table contains hypothetical data to exemplify typical results from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering deeper insights than static docking models. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target.

An MD simulation would reveal how the ligand and protein adapt to each other upon binding, and can help to identify stable binding poses that persist over the simulation time. Furthermore, these simulations can be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. Analysis of the simulation trajectory can also elucidate the kinetics of binding, including the association and dissociation rates of the ligand from the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, lipophilicity, electronic properties). Statistical methods are then used to correlate these descriptors with the observed biological activity. A validated QSAR model can be a powerful tool for screening large libraries of virtual compounds and for guiding the design of new molecules with improved potency.

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to manage and analyze large datasets of chemical information. In the context of this compound, cheminformatics tools would be essential for virtual screening campaigns. irphouse.com Virtual screening involves the computational assessment of large compound libraries to identify molecules that are likely to bind to a specific biological target.

This process often begins with filtering compounds based on physicochemical properties to ensure drug-likeness, using criteria such as Lipinski's Rule of Five. irphouse.com Subsequently, high-throughput docking can be used to score and rank the filtered compounds based on their predicted binding affinity. This approach allows for the efficient identification of promising hit compounds from vast virtual libraries, significantly accelerating the early stages of drug discovery.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substitution Patterns on Molecular Recognition and Activity Profiles

The halogen substitution pattern on the phenyl ring of N-(4-bromo-3-fluorophenyl)thian-4-amine is a critical determinant of its interaction with biological targets. The presence of both bromine and fluorine atoms introduces specific electronic and steric effects that can significantly modulate molecular recognition.

Studies on related halo-substituted aromatic compounds have demonstrated that the specific positioning of halogens can lead to significant variations in activity. For instance, moving the fluorine to the 2-position or replacing it with a different halogen, such as chlorine, would be expected to alter the binding mode and potency.

To illustrate the impact of these substitutions, a hypothetical data table is presented below, showcasing potential variations in inhibitory concentration (IC50) values based on different halogen patterns on the N-phenylthian-4-amine scaffold.

| Compound ID | R1 (Position 3) | R2 (Position 4) | Target X IC50 (nM) | Target Y IC50 (nM) |

| 1 | F | Br | 50 | >10000 |

| 2 | H | Br | 250 | 8000 |

| 3 | F | H | 1500 | >10000 |

| 4 | Cl | Br | 75 | 9500 |

| 5 | F | Cl | 120 | >10000 |

This data is illustrative and based on general principles of medicinal chemistry.

Role of the Thiane (B73995) Ring Conformation and Substituent Effects on Activity

The thiane ring typically adopts a chair conformation, which minimizes steric strain. The N-(4-bromo-3-fluorophenyl) group can exist in either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents, as it minimizes 1,3-diaxial interactions. The preferred conformation will dictate the spatial orientation of the phenyl ring relative to the thiane core, which is critical for proper alignment with receptor residues.

Substituents on the thiane ring can further influence its conformation and activity. For example, the introduction of a methyl group could lock the ring into a specific conformation or introduce new steric interactions that could either enhance or detract from binding affinity.

The following table illustrates the potential effects of thiane ring modifications on biological activity.

| Compound ID | Thiane Substituent | N-Aryl Position | Predicted Stability | Target X Activity |

| 1a | None | Equatorial | High | Active |

| 1b | None | Axial | Moderate | Less Active |

| 6a | 2-methyl | Equatorial | High | Potentially Enhanced |

| 6b | 3-methyl | Equatorial | High | Potentially Reduced |

This data is illustrative and based on conformational analysis principles.

Influence of the N-Linkage on Tautomeric Equilibria and Conformational Flexibility

The secondary amine linkage between the phenyl ring and the thiane ring is a key structural element that influences both conformational flexibility and potential tautomeric equilibria. Tautomers are structural isomers that readily interconvert, and while less common for simple amines, the electronic nature of the substituted phenyl ring could potentially influence the protonation state of the nitrogen.

More significantly, the N-H bond provides a crucial hydrogen bond donor functionality. The torsional angle around the C-N bond determines the relative orientation of the two ring systems. This conformational flexibility allows the molecule to adopt different shapes to fit various binding sites. However, excessive flexibility can be entropically unfavorable for binding. Therefore, medicinal chemistry efforts often focus on introducing elements that restrict this flexibility to favor the bioactive conformation.

Rational Design Principles for Modulating Target Interaction Specificity of this compound Analogues

The rational design of analogues with modulated target specificity involves a multi-pronged approach that considers the key structural features of the this compound scaffold.

One primary strategy is the modification of the halogen substitution pattern on the phenyl ring to fine-tune electronic and steric properties. For example, replacing the 3-fluoro substituent with a hydrogen-bond-accepting group like a methoxy (B1213986) or cyano group could alter the binding interactions and potentially switch selectivity towards a different target.

Another approach involves the use of bioisosteres for the thiane ring. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the thiane ring with a cyclohexane (B81311) or piperidine (B6355638) ring would alter the geometry and hydrogen bonding capacity of the scaffold, potentially leading to a different selectivity profile.

The following table outlines some rational design strategies and their intended effects.

| Strategy | Modification | Intended Effect | Potential Outcome |

| Halogen Tuning | Replace 3-F with 3-Cl | Increase size and polarizability | Altered halogen bonding and selectivity |

| Ring Bioisostere | Replace thiane with cyclohexane | Remove sulfur atom | Modified lipophilicity and geometry |

| Linkage Modification | N-methylation | Remove H-bond donor | Altered binding mode and selectivity |

Pharmacophore Development and Lead Optimization Strategies Based on this compound Scaffold

A pharmacophore model for this scaffold would identify the essential structural features required for biological activity. Based on the analysis of this compound, a putative pharmacophore model would likely include:

An aromatic ring with a specific halogen substitution pattern.

A hydrogen bond donor (the secondary amine).

A hydrophobic/aliphatic cyclic core (the thiane ring).

A potential halogen bond donor feature from the bromine atom.

Lead optimization is the process of refining the chemical structure of a confirmed hit to improve its drug-like properties. researchgate.net For the this compound scaffold, lead optimization strategies would focus on several key areas:

Potency Enhancement: Fine-tuning the substituents on the phenyl ring to maximize interactions with the target.

Selectivity Improvement: Introducing modifications that favor binding to the desired target over off-targets.

ADME Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion properties. This could involve, for instance, introducing polar groups to enhance solubility or blocking sites of metabolism.

A systematic approach to lead optimization might involve creating a library of analogues with variations at key positions and evaluating their activity and properties.

Mechanistic Investigations of Molecular Interactions

Elucidation of Specific Binding Modes and Interaction Thermodynamics

No research studies detailing the specific binding modes of N-(4-bromo-3-fluorophenyl)thian-4-amine with any biological targets or other molecules were identified. Consequently, there is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies that would elucidate its binding orientation, key interacting residues, or the thermodynamic parameters (e.g., binding affinity, enthalpy, entropy) of such interactions.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)

There is no published analysis of the non-covalent interactions involving this compound. While the molecular structure suggests the potential for hydrogen bonding via the amine group, halogen bonding via the bromine and fluorine atoms, and hydrophobic interactions from the phenyl and thian rings, no experimental or theoretical studies have been found to confirm or quantify these interactions in a specific context.

Mechanistic Pathways of Chemical and Biochemical Transformations Involving this compound

Information regarding the mechanistic pathways of chemical and biochemical transformations of this compound is not available in the scientific literature. This includes a lack of studies on its synthesis mechanism, metabolic pathways, or degradation processes. While general synthetic routes for similar compounds may exist, specific mechanistic investigations for this particular molecule have not been reported.

Kinetic and Thermodynamic Studies of Molecular Interactions

No kinetic or thermodynamic studies concerning the molecular interactions of this compound have been published. As a result, there is no data available on association or dissociation rate constants, activation energies, or other thermodynamic parameters that would describe its interaction with other molecules.

Research on N 4 Bromo 3 Fluorophenyl Thian 4 Amine Derivatives and Analogues

Systematic Exploration of Thiane (B73995) Ring Modifications and Heteroatom Replacements

The thiane ring is a crucial component of the N-(4-bromo-3-fluorophenyl)thian-4-amine scaffold, influencing its physicochemical properties and biological activity. Systematic modifications of this ring have been a key area of investigation. One of the most common strategies is the bioisosteric replacement of the sulfur atom with other heteroatoms, such as nitrogen or oxygen, to yield piperidine (B6355638) and tetrahydropyran (B127337) analogues, respectively. This approach can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com

The synthesis of piperidine analogues can be achieved through various methods, including reductive amination of a suitable ketone precursor with 4-bromo-3-fluoroaniline (B116652) or through palladium-catalyzed Buchwald-Hartwig amination of 4-aminopiperidine (B84694) with 1-bromo-4-fluoro-3-iodobenzene. wikipedia.org Pyrrolidine analogues, representing a ring-contracted version, have also been synthesized to explore the impact of ring size on biological activity. nih.gov

Further modifications include the introduction of substituents on the thiane ring itself. For instance, alkyl or hydroxyl groups can be introduced at various positions to probe the steric and electronic requirements of the target binding site. The synthesis of these substituted analogues often requires multi-step synthetic sequences, starting from appropriately functionalized cyclic ketones.

| Modification Type | Example Analogue Scaffold | Synthetic Strategy | Potential Impact |

| Heteroatom Replacement | N-(4-bromo-3-fluorophenyl)piperidin-4-amine | Buchwald-Hartwig Amination | Altered polarity and metabolic stability |

| Heteroatom Replacement | N-(4-bromo-3-fluorophenyl)tetrahydropyran-4-amine | Reductive Amination | Modified hydrogen bonding capacity |

| Ring Contraction | N-(4-bromo-3-fluorophenyl)pyrrolidin-3-amine | Multi-step synthesis from protected aminopyrrolidine | Altered ring conformation and vectoral arrangement of substituents |

| Ring Substitution | Substituted-N-(4-bromo-3-fluorophenyl)thian-4-amine | Synthesis from functionalized thianones | Probing steric and electronic requirements of the binding site |

Phenyl Moiety Diversification and Heterocyclic Replacements

The 4-bromo-3-fluorophenyl moiety plays a critical role in the interaction of these compounds with their biological targets. Diversification of this part of the molecule is a key strategy for optimizing potency and selectivity. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. nih.govresearchgate.net

For example, Suzuki-Miyaura coupling of this compound with various boronic acids can yield biphenyl (B1667301) derivatives or introduce other aromatic systems. researchgate.net This reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and tolerate a range of functional groups on the boronic acid partner. researchgate.net

In addition to modifying the existing phenyl ring, researchers have also explored its complete replacement with various heterocyclic systems. Thiophene, pyridine, pyrimidine, and other heterocycles can act as bioisosteres of the phenyl ring, offering different electronic properties and hydrogen bonding capabilities. researchgate.net The synthesis of these analogues can be accomplished by coupling thian-4-amine with the corresponding bromo- or iodo-substituted heterocycles via the Buchwald-Hartwig amination. beilstein-journals.orglibretexts.orgnih.gov

| Modification Strategy | Example Derivative Structure | Key Reaction | Rationale |

| Arylation | N-(4'-substituted-3-fluoro-[1,1'-biphenyl]-4-yl)thian-4-amine | Suzuki-Miyaura Coupling | Explore SAR of the distal aromatic ring |

| Alkynylation | N-(4-alkynyl-3-fluorophenyl)thian-4-amine | Sonogashira Coupling | Introduction of a rigid linker for further functionalization |

| Heterocyclic Replacement | N-(5-bromopyridin-2-yl)thian-4-amine | Buchwald-Hartwig Amination | Bioisosteric replacement to modulate physicochemical properties |

| Heterocyclic Replacement | N-(pyrimidin-5-yl)thian-4-amine | Buchwald-Hartwig Amination | Introduce hydrogen bond acceptors/donors |

N-Substituent Variational Studies and Linker Modifications

The secondary amine in the this compound scaffold provides another point for structural diversification. N-substituent variational studies involve the introduction of various alkyl, acyl, and sulfonyl groups to probe the space around the nitrogen atom and introduce new functionalities.

N-alkylation can be achieved by reacting the parent amine with alkyl halides or by reductive amination with aldehydes or ketones. These modifications can impact the compound's basicity, lipophilicity, and potential for hydrogen bonding. N-acylation, through reaction with acyl chlorides or carboxylic acids (using coupling agents), introduces an amide bond, which can act as a hydrogen bond donor and acceptor. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides, which are also capable of engaging in hydrogen bonding interactions.

Linker modification strategies focus on altering the connection between the nitrogen atom and the phenyl ring. While the parent compound has a direct N-aryl bond, analogues have been synthesized with an intervening methylene (B1212753) or longer alkyl chain. These "linker-extended" analogues can be prepared by reacting 4-aminothiane with the appropriate (4-bromo-3-fluorophenyl)alkyl halide. Such modifications alter the distance and relative orientation between the thiane and phenyl rings, which can be crucial for optimal binding to a biological target.

| Modification Type | Example Derivative | Synthetic Method | Purpose |

| N-Alkylation | N-alkyl-N-(4-bromo-3-fluorophenyl)thian-4-amine | Reaction with alkyl halide | Modulate basicity and lipophilicity |

| N-Acylation | N-acyl-N-(4-bromo-3-fluorophenyl)thian-4-amine | Reaction with acyl chloride | Introduce hydrogen bond donor/acceptor |

| N-Sulfonylation | N-sulfonyl-N-(4-bromo-3-fluorophenyl)thian-4-amine | Reaction with sulfonyl chloride | Introduce hydrogen bond donor/acceptor |

| Linker Extension | N-((4-bromo-3-fluorophenyl)methyl)thian-4-amine | Reaction of 4-aminothiane with a benzyl (B1604629) halide | Alter distance and orientation of key pharmacophoric features |

Synthesis and Characterization of Hybrid Molecules Containing the this compound Scaffold

The concept of hybrid molecules, which involves covalently linking two or more pharmacophores to create a single chemical entity, has gained significant traction in drug discovery. rsc.org This approach can lead to compounds with dual or synergistic activities, or improved pharmacokinetic profiles. The this compound scaffold has been utilized as a building block in the design of such hybrid molecules.

The synthesis of these hybrids typically involves functionalizing either the phenyl ring or the thiane nitrogen with a linker that can be subsequently coupled to another bioactive molecule. For example, the bromine atom on the phenyl ring can be converted to an amino or carboxylic acid group, which can then be used to form an amide or ester linkage with another drug molecule. Alternatively, the secondary amine of the thiane moiety can be used as a nucleophile to attach a linker that is then connected to a second pharmacophore.

The characterization of these hybrid molecules requires a combination of spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy, to confirm the structure and purity of the final product. The biological evaluation of these hybrids is then carried out to assess their activity against the intended targets.

Conformational Restriction and Scaffold Hopping Approaches

Conformational restriction is a powerful strategy in medicinal chemistry to improve the potency and selectivity of a ligand by reducing the entropic penalty upon binding to its target. chemistrysteps.comunicamp.brlibretexts.org For the flexible this compound scaffold, this can be achieved by introducing rigidifying elements. For example, fusing an additional ring to the thiane or phenyl moiety can lock the molecule into a more defined conformation. The synthesis of such conformationally restricted analogues often involves more complex, multi-step synthetic routes.

Scaffold hopping is another innovative approach used to discover novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.govnih.govbhsai.org This can be particularly useful for improving physicochemical properties or escaping existing patent landscapes. Starting from the this compound scaffold, a scaffold hopping strategy might involve replacing the thiane ring with a completely different heterocyclic system, such as a spirocycle or a bridged bicyclic amine, while retaining the key pharmacophoric elements of the N-(4-bromo-3-fluorophenyl) group. researchgate.net Computational methods are often employed to guide the design of new scaffolds that maintain the desired three-dimensional arrangement of key functional groups.

| Strategy | Approach | Example Scaffold | Objective |

| Conformational Restriction | Ring Fusion | Fused bicyclic thiane analogue | Reduce conformational flexibility, improve potency/selectivity |

| Conformational Restriction | Introduction of Rigid Linkers | Acetylene or cyclopropane (B1198618) linkers | Lock the relative orientation of the two rings |

| Scaffold Hopping | Core Structure Replacement | Spirocyclic amine analogue | Discover novel chemotypes with improved properties |

| Scaffold Hopping | Isosteric Replacement | Bicyclic amine analogue | Maintain biological activity with a different core structure |

Insights from Academic Patent Literature and Future Research Directions

Analysis of Novel Synthetic Methodologies Disclosed in Patents Related to N-(4-bromo-3-fluorophenyl)thian-4-amine

While patents specifically detailing the synthesis of this compound are not prevalent in the public domain, the synthesis of structurally similar N-aryl thiane (B73995) and other cyclic amine derivatives is well-documented. These methodologies can be extrapolated to devise potential synthetic routes for the target compound.

A common approach for the synthesis of N-aryl cyclic amines involves the reductive amination of a cyclic ketone with an appropriate aniline (B41778). In the case of this compound, this would likely involve the reaction of thian-4-one with 4-bromo-3-fluoroaniline (B116652). This reaction is typically carried out in the presence of a reducing agent.

Another plausible synthetic strategy is nucleophilic aromatic substitution (SNA r) . This would involve reacting a thian-4-amine with a di-halo substituted benzene, such as 1,4-dibromo-2-fluorobenzene (B72686) or 1-bromo-2,4-difluorobenzene. The success of this approach would depend on the relative reactivity of the halogen leaving groups.

Furthermore, Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming carbon-nitrogen bonds. This methodology is frequently cited in patents for the synthesis of complex amines. The synthesis of this compound via this route would involve the coupling of thian-4-amine with a suitable aryl halide, such as 1,4-dibromo-2-fluorobenzene.

A survey of related patent literature for compounds like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide also highlights the use of multi-step syntheses that often begin with the construction of a substituted aniline followed by coupling reactions. For instance, the synthesis of the aforementioned pyrazine (B50134) carboxamide involved an initial amide coupling followed by a Suzuki cross-coupling reaction to introduce further diversity. This modular approach is common in patent filings for pharmaceutical intermediates.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Key Reactants | Typical Reagents/Catalysts |

| Reductive Amination | Thian-4-one, 4-bromo-3-fluoroaniline | Sodium triacetoxyborohydride (B8407120), Sodium cyanoborohydride |

| Nucleophilic Aromatic Substitution (SNA r) | Thian-4-amine, 1,4-dibromo-2-fluorobenzene | Strong base (e.g., NaH, K2CO3) |

| Buchwald-Hartwig Amination | Thian-4-amine, 1-bromo-4-chloro-2-fluorobenzene | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP) |

Structural Claims and Chemical Space Exploration in Patent Filings

Specific patent claims for this compound have not been identified in a broad search of patent databases. However, the general structure of this compound falls within the scope of numerous patents that claim large libraries of substituted N-phenyl amines for various therapeutic applications.

Patent filings in the area of kinase inhibitors, for example, often feature a central heterocyclic or aromatic core with pendant substituted phenyl groups. The N-(4-bromo-3-fluorophenyl) moiety is a common substituent in such claims, where the bromine atom can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), thereby expanding the chemical space. The fluorine atom is often introduced to modulate the electronic properties and metabolic stability of the molecule.

The thiane ring, a saturated sulfur-containing heterocycle, can also be a key element in patent claims. Its non-planar conformation can provide a three-dimensional architecture that may be crucial for binding to biological targets. Patents in the area of CNS-active compounds, for instance, often explore various saturated and heterocyclic ring systems to optimize properties such as solubility, permeability, and receptor affinity.

A hypothetical patent application centered around this scaffold might claim a Markush structure covering variations at several positions:

Substitution on the phenyl ring: Replacement of the bromo and fluoro groups with other halogens, alkyl, alkoxy, nitro, or cyano groups.

Modification of the thiane ring: Oxidation of the sulfur to a sulfoxide (B87167) or sulfone, or replacement of the thiane with other cyclic amines like piperidine (B6355638) or morpholine.

Substitution on the amine nitrogen: Introduction of alkyl, acyl, or other functional groups.

Identification of Emerging Research Themes and Unexplored Areas for this compound Research

Given the lack of specific research on this compound, emerging research themes can be inferred from studies on analogous compounds.

One significant area of research is the development of covalent inhibitors . The presence of a reactive handle, such as a suitably positioned Michael acceptor, on a scaffold like this could allow for the development of targeted covalent inhibitors of kinases or other enzymes. The substituted phenyl ring could serve as a recognition element for the target protein.

Another emerging theme is the exploration of proteolysis-targeting chimeras (PROTACs) . The this compound scaffold could potentially be developed into a ligand for a target protein of interest, which could then be linked to an E3 ligase-recruiting moiety to induce targeted protein degradation.

Unexplored areas for research on this specific compound are vast. Its biological activity profile is currently unknown. A primary area for investigation would be its screening against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential therapeutic applications.

Furthermore, the role of the sulfur atom in the thiane ring in potential biological interactions is an unexplored area. Its ability to form hydrogen bonds or other non-covalent interactions could be investigated through structural biology and computational modeling studies.

Strategic Directions for Future Academic Investigations and Collaborative Opportunities

Future academic investigations into this compound should focus on several strategic directions:

Systematic Biological Screening: A comprehensive screening of the compound against diverse panels of biological targets is a critical first step to uncover its potential therapeutic value. This could be a fruitful area for collaboration between synthetic chemistry labs and high-throughput screening centers.

Structure-Activity Relationship (SAR) Studies: Assuming a biological activity is identified, a systematic SAR study would be warranted. This would involve the synthesis of a library of analogs with variations in the substitution pattern on the phenyl ring and modifications to the thiane moiety. Such studies are fundamental to academic medicinal chemistry programs.

Exploration of Novel Synthetic Routes: The development of a highly efficient and scalable synthesis for this compound and its derivatives would be a valuable academic contribution, particularly if the scaffold proves to be of biological interest. This could involve the exploration of novel catalytic methods or flow chemistry approaches.

Biophysical and Structural Studies: If a specific protein target is identified, collaborative efforts with structural biologists could provide insights into the binding mode of the compound. X-ray crystallography or cryo-electron microscopy studies would be invaluable for guiding further lead optimization.

Collaborative opportunities are abundant in this context. Academic labs specializing in synthetic methodology could partner with pharmacology and biology departments to explore the therapeutic potential of this and related compounds. Furthermore, collaborations with computational chemists could aid in the rational design of new analogs and in understanding the molecular basis of their activity. Given the interest of the pharmaceutical industry in novel chemical scaffolds, successful initial findings could also pave the way for academic-industrial partnerships to accelerate the translation of basic research into new therapeutic agents.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 290.20 for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Detects N-H stretching (~3350 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .

How does the compound’s reactivity vary under oxidative versus reductive conditions, and what products are formed?

Q. Advanced Research Focus

- Oxidation :

- Thian ring oxidation with H₂O₂ or KMnO₄ yields sulfoxides or sulfones, altering electronic properties .

- Reduction :

- Catalytic hydrogenation (Pd/C, H₂) reduces the thian ring to a tetrahydrothian derivative, modifying steric profiles .

- Substitution :

- Bromine displacement via Suzuki coupling introduces aryl/heteroaryl groups for structure-activity studies .

Product characterization requires tandem LC-MS and XRD to confirm regioselectivity .

- Bromine displacement via Suzuki coupling introduces aryl/heteroaryl groups for structure-activity studies .

What computational methods are used to predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock, Schrödinger) : Models interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin receptors) by analyzing halogen-bonding and hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time, highlighting fluorine’s role in enhancing binding via electrostatic interactions .

- QSAR Modeling : Correlates substituent positions (Br at C4, F at C3) with anti-inflammatory activity using Hammett constants .

How does the positioning of bromine and fluorine substituents on the phenyl ring influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Halogen Bonding : Bromine’s polarizability enhances binding to hydrophobic pockets (e.g., enzyme active sites), while fluorine’s electronegativity improves metabolic stability .

- Steric Effects : Ortho-fluorine (C3) reduces rotational freedom, favoring planar conformations for receptor engagement .

Comparative studies with analogs (e.g., 3-bromo-4-fluorophenyl derivatives) show ≥20% variance in IC₅₀ values against cancer cell lines .

What strategies are recommended for resolving contradictions in reported pharmacological data for halogenated thian-4-amine derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Cross-reference biological assays (e.g., antimicrobial vs. cytotoxicity data) to identify dose-dependent effects .

- Structural Validation : Re-synthesize disputed compounds and verify purity via HPLC (>98%) to exclude impurities as confounding factors .

- Target-Specific Assays : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB for anti-inflammatory activity) .

How do solvent polarity and pH affect the compound’s stability in aqueous vs. non-aqueous media?

Q. Basic Research Focus

- Aqueous Media : Hydrolysis of the C-Br bond occurs at pH < 3 or > 10, requiring buffered solutions (pH 6–8) for biological assays .

- Non-Aqueous Media : Stability in DMSO or ethanol (>30 days at 4°C) is confirmed via stability-indicating HPLC methods .

- Degradation Products : LC-MS identifies debrominated or sulfoxide byproducts under stress conditions .

What crystallographic techniques are employed to determine the compound’s solid-state structure?

Q. Advanced Research Focus

- Single-Crystal XRD : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between thian and phenyl rings .

- Powder XRD : Monitors batch-to-batch polymorphism, critical for reproducibility in formulation studies .

- SHELX Software Suite : Refines crystallographic data and generates ORTEP diagrams for publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.